6-Hydroxyspiro[3.3]heptane-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-hydroxyspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6,9H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEISQWDGPBUKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889944-59-6 | |
| Record name | 6-hydroxyspiro[3.3]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-Hydroxyspiro[3.3]heptane-2-carboxylic acid is a unique spirocyclic compound characterized by its molecular formula . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and biochemical applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on recent research findings.
Structural Characteristics
The structural configuration of this compound features a hydroxyl group and a carboxylic acid functional group attached to a spirocyclic framework. This unique arrangement may influence its reactivity and interaction with biological targets.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| SMILES | C1C(CC12CC(C2)O)C(=O)O |
| InChI Key | HEISQWDGPBUKAW-UHFFFAOYSA-N |
Biological Activity
Research into the biological activity of this compound indicates several potential effects:
- Anticancer Properties : Preliminary studies suggest that compounds with spirocyclic structures may exhibit anticancer activity. For instance, analogs of this compound have been tested for their ability to inhibit the Hedgehog signaling pathway, which is crucial in various cancers. In a study comparing its analogs, the spiro compound demonstrated significant inhibition with IC50 values ranging from 0.24 to 0.48 µM, indicating promising anticancer potential compared to traditional drugs like Sonidegib .
- Metabolic Stability : The incorporation of spiro[3.3]heptane into drug designs has shown varied effects on metabolic stability. For example, modifications to existing drugs utilizing this scaffold resulted in altered metabolic profiles, enhancing or diminishing their stability in human liver microsomes .
- Interaction with Biomolecules : The presence of hydroxyl and carboxylic groups allows this compound to engage in hydrogen bonding and electrostatic interactions with biomolecules, potentially influencing enzyme activity and receptor binding.
Case Studies
- Case Study 1 : A study investigated the effects of this compound on human hepatocellular carcinoma cells (HepG2). The results indicated that treatment with this compound led to increased apoptosis rates compared to control groups, suggesting its role as a potential therapeutic agent against liver cancer .
- Case Study 2 : Another research effort focused on the synthesis of amino acid derivatives from spiro[3.3]heptane scaffolds, demonstrating the versatility of this compound in drug design and its potential utility in creating novel therapeutic agents targeting various diseases.
The mechanism of action for this compound involves:
- Functional Group Reactivity : The hydroxyl group can participate in nucleophilic attacks, while the carboxylic acid can donate protons, facilitating interactions with target proteins or enzymes.
- Structural Conformation : The spirocyclic nature may allow for unique conformations that enhance binding affinity to specific biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
